molecular formula C15H19NO B262081 N-(furan-2-ylmethyl)-1-phenylbutan-1-amine

N-(furan-2-ylmethyl)-1-phenylbutan-1-amine

Cat. No. B262081
M. Wt: 229.32 g/mol
InChI Key: XTJRSBINWRCQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-1-phenylbutan-1-amine, also known as FUB-144, is a synthetic cannabinoid that has been gaining attention in the scientific community for its potential applications in research. This compound is a member of the indole-based synthetic cannabinoids and has been found to exhibit high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

N-(furan-2-ylmethyl)-1-phenylbutan-1-amine exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, which ultimately results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
Research studies have shown that N-(furan-2-ylmethyl)-1-phenylbutan-1-amine has a range of biochemical and physiological effects. These effects include the modulation of pain and inflammation, the regulation of appetite, and the modulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(furan-2-ylmethyl)-1-phenylbutan-1-amine in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of synthetic cannabinoids on specific physiological processes with a high degree of precision. However, one limitation of using N-(furan-2-ylmethyl)-1-phenylbutan-1-amine is its potential for toxicity and adverse effects, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-1-phenylbutan-1-amine. One area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of pain, inflammation, and other conditions related to the endocannabinoid system. Additionally, further research is needed to understand the potential adverse effects of N-(furan-2-ylmethyl)-1-phenylbutan-1-amine and to develop strategies for mitigating these effects in laboratory experiments. Finally, the development of more selective and potent synthetic cannabinoids, based on the structure of N-(furan-2-ylmethyl)-1-phenylbutan-1-amine, may offer new opportunities for research in this field.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-1-phenylbutan-1-amine involves the reaction of 1-(4-bromobutyl)-3-(furan-2-yl)indole with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The final product is obtained through purification with chromatography.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-phenylbutan-1-amine has been used in various research studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to exhibit potent agonist activity at both the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, inflammation, and appetite.

properties

Product Name

N-(furan-2-ylmethyl)-1-phenylbutan-1-amine

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylbutan-1-amine

InChI

InChI=1S/C15H19NO/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h3-6,8-11,15-16H,2,7,12H2,1H3

InChI Key

XTJRSBINWRCQLX-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)NCC2=CC=CO2

Canonical SMILES

CCCC(C1=CC=CC=C1)NCC2=CC=CO2

Origin of Product

United States

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